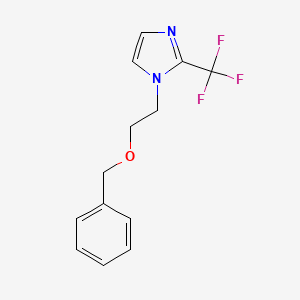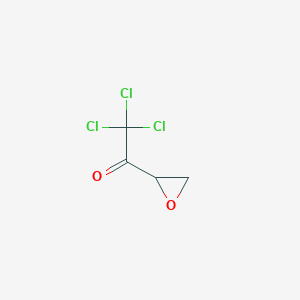
4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide is an organic compound that features a benzamide core substituted with bromine, methyl, and sulfamoylphenylsulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide typically involves multi-step organic reactions. A common approach includes:
Bromination: Introduction of the bromine atom to the benzene ring using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Methylation: Addition of a methyl group via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃).
Sulfonation: Introduction of the sulfonyl group using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl).
Amidation: Formation of the benzamide structure by reacting the sulfonylated intermediate with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide (OH⁻) or amines (RNH₂) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or modulate the activity of specific proteins. The bromine and methyl groups can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N-methylbenzamide: Similar structure but lacks the sulfonyl group.
4-Bromo-3-methylbenzonitrile: Similar structure but contains a nitrile group instead of the sulfonamide.
4-Bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide: Contains additional bromine and methyl groups.
Uniqueness
4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide is unique due to the presence of both sulfonamide and sulfonyl groups, which can provide distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C14H13BrN2O5S2 |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
4-bromo-3-methyl-N-(2-sulfamoylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C14H13BrN2O5S2/c1-9-8-10(6-7-11(9)15)14(18)17-24(21,22)13-5-3-2-4-12(13)23(16,19)20/h2-8H,1H3,(H,17,18)(H2,16,19,20) |
InChI-Schlüssel |
KJWSVQOSNIHDNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)

![3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)
![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)


![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)

![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)


![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)

